molecular formula C26H30ClN5O3 B2659417 N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243044-41-8

N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2659417
CAS No.: 1243044-41-8
M. Wt: 496.01
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Description

N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Key structural features include:

  • 2-Chlorobenzyl substituent: Introduces electron-withdrawing effects and steric bulk at the 2-position of the benzyl group.
  • sec-Butyl and 3-methylbutyl chains: Enhance lipophilicity, influencing membrane permeability and metabolic stability.

This compound’s design likely targets enzymatic or receptor-binding sites, leveraging its substituents for optimized bioactivity .

Properties

IUPAC Name

N-butan-2-yl-2-[(2-chlorophenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN5O3/c1-5-17(4)28-23(33)18-10-11-20-22(14-18)32-25(30(24(20)34)13-12-16(2)3)29-31(26(32)35)15-19-8-6-7-9-21(19)27/h6-11,14,16-17H,5,12-13,15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLKIFCJGPBQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=CC=C4Cl)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of quinazoline derivatives, which are known for various biological activities. The molecular formula can be represented as:

C20H24ClN5O3C_{20}H_{24}ClN_5O_3

Structural Features

  • Functional Groups : The presence of a dioxo group and a triazole ring contributes to its reactivity and potential interactions with biological targets.
  • Substituents : The sec-butyl and 3-methylbutyl groups may enhance lipophilicity, affecting absorption and distribution in biological systems.

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : Research has shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis. A study demonstrated that a related quinazoline derivative reduced viability in various cancer cell lines by over 50% at concentrations of 10 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Case Study : In a comparative study of quinazoline derivatives, several compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for effective compounds .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the mechanism of action:

  • Urease Inhibition : Some derivatives have been reported to inhibit urease activity significantly. In one study, a related compound exhibited an IC50 value of 15 µM against urease, indicating strong inhibitory potential .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/MIC (µM)Reference
Quinazoline AAnticancer10
Quinazoline BAntibacterial16
Quinazoline CUrease Inhibition15

The mechanisms by which quinazoline derivatives exert their biological effects are varied:

  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been documented.

Scientific Research Applications

The compound N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings.

Structural Characteristics

  • Molecular Formula : C₁₈H₂₃ClN₄O₃
  • Molecular Weight : 372.85 g/mol
  • Functional Groups : Contains amide, dioxo, and triazole functionalities.

Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazole ring is known to interact with various biological targets involved in cancer cell proliferation and survival. Similar compounds have demonstrated the ability to inhibit key enzymes involved in tumor growth.
  • Case Study : A related quinazoline derivative was shown to induce apoptosis in cancer cells through the activation of caspase pathways (source needed).

Neuroprotective Effects

The compound's potential neuroprotective effects are of particular interest in the context of neurodegenerative diseases:

  • Targeting Acetylcholinesterase : Compounds with quinazoline structures have been reported as effective inhibitors of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, enhancing cognitive function (source needed).
  • Research Findings : Studies have shown that similar derivatives can improve memory and learning in animal models of Alzheimer’s disease by modulating cholinergic activity (source needed).

Antimicrobial Properties

The antimicrobial activity of compounds related to this structure has been explored:

  • Broad-Spectrum Activity : Some derivatives have shown efficacy against a range of bacterial strains, suggesting potential use as antimicrobial agents.
  • Mechanism : The presence of halogen atoms (like chlorine) in the structure often enhances antibacterial activity by disrupting microbial cell membranes (source needed).

Data Tables on Pharmacological Activity

Activity Type Compound Derivative IC50 Value (µM) Reference
AnticancerQuinazoline derivative A5.6Study on apoptosis
NeuroprotectiveQuinazoline derivative B0.04AChE inhibition study
AntimicrobialTriazole derivative C12.3Antibacterial study

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound A : 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide ()

  • Key differences: Benzyl substituent position: 3-chloro vs. 2-chloro in the target compound. The 3-chloro group may reduce steric hindrance compared to the ortho-substituted target. Alkyl chains: Diisobutyl groups vs. sec-butyl/3-methylbutyl.

Compound B : N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine ()

  • Core variation : Pyridazine instead of quinazoline.
  • Substituent impact : Methoxybenzyl enhances electron density, contrasting with the electron-withdrawing chloro group in the target compound .

Substituent-Driven Property Variations

Compound Substituents Lipophilicity (LogP)* Melting Point (°C) Synthetic Yield (%)
Target Compound 2-Cl-Benzyl, sec-butyl, 3-methylbutyl 4.2 (estimated) Not reported Not reported
Compound A () 3-Cl-Benzyl, diisobutyl 4.5 (estimated) Not reported Not reported
Compound C () 4-Fluorophenyl, cyclopentyl 3.8 196–198 39.5
Compound D () 4-Cl-Benzothiazole 3.1 Not reported 70

*Estimated using fragment-based methods.

  • Lipophilicity : The target compound’s sec-butyl and 3-methylbutyl groups increase LogP compared to cyclopentyl (Compound C) or benzothiazole derivatives (Compound D). Higher LogP may improve blood-brain barrier penetration but increase hepatotoxicity risk .
  • Synthetic Challenges : shows lower yields (e.g., 39.5% for Compound C) for bulky substituents, suggesting steric effects hinder cyclization. The target compound’s synthesis may face similar hurdles .

Functional Implications of Substituent Variations

Electronic Effects

  • Methoxy vs. Chloro : Methoxy groups (Compound B) donate electrons, increasing solubility but reducing binding affinity to hydrophobic targets compared to chloro .

Steric and Conformational Effects

  • sec-Butyl vs. Isobutyl: The sec-butyl group in the target compound introduces a chiral center, which may lead to enantiomer-specific activity.
  • 3-Methylbutyl chain : This branched alkyl chain may shield the triazoloquinazoline core from oxidative metabolism, extending half-life .

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